2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic core with multiple functional groups:
- Position 4: A 2,3,4-trimethoxyphenyl group, which introduces steric bulk and electron-donating methoxy substituents.
- Position 3: A cyano group, enhancing electrophilicity and hydrogen-bonding capacity.
- Position 2: An amino group, critical for intermolecular interactions.
Properties
IUPAC Name |
2-amino-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-16-14-20-22(26(31)30(16)9-5-8-29-10-12-35-13-11-29)21(18(15-27)25(28)36-20)17-6-7-19(32-2)24(34-4)23(17)33-3/h6-7,14,21H,5,8-13,28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZGEBYEGPXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
The compound 2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 424.476 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Amino group : Potential for nucleophilic reactions.
- Carbonitrile group : Known for participating in various chemical reactions.
- Pyran ring : Capable of undergoing transformations that can influence biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups and specific substituents enhances the biological activity of these compounds.
Anticancer Activity
A study highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:
- Microtubule disruption : Leading to cell cycle arrest at the G2/M phase.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Study 1: Synthesis and Evaluation
In a synthesis study of related compounds, several pyrano derivatives were tested for cytotoxicity against cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that compounds with specific substituents exhibited high inhibitory concentrations (IC50 values) against these cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | A549 | 0.52 |
| 7k | MCF-7 | 0.29 |
| 7l | HCT116 | 0.34 |
These findings suggest that structural modifications can significantly impact the efficacy of pyrano derivatives as anticancer agents .
Case Study 2: Mechanistic Studies
Mechanistic studies on similar compounds revealed that they could inhibit tubulin polymerization, a critical process in cell division. For instance, compound 7d was shown to induce apoptosis and arrest cells in the G2/M phase, consistent with the action of known chemotherapeutic agents like colchicine .
Discussion
The unique structural features of This compound may enhance its selectivity towards certain biological targets while minimizing off-target effects. The morpholinopropyl group is particularly noteworthy as it may improve solubility and bioavailability.
Comparison with Similar Compounds
Pharmacological Potential and Limitations
- Advantages: Enhanced solubility and target affinity due to morpholinopropyl and trimethoxyphenyl groups. Tunable electronic properties for optimizing drug-likeness.
- Limitations: Synthetic complexity (multiple stereocenters and functional groups). Potential metabolic instability from the morpholine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
